molecular formula C46H38O2Zr B600034 (R)-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-ZIRCONIUM(IV)-(R)-(1,1/'-BINAPHTHYL-2) CAS No. 198491-04-2

(R)-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-ZIRCONIUM(IV)-(R)-(1,1/'-BINAPHTHYL-2)

Cat. No.: B600034
CAS No.: 198491-04-2
M. Wt: 714.032
InChI Key: XBPZUGPFYBVAFK-UHFFFAOYSA-N
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Description

®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-ZIRCONIUM(IV)-®-(1,1/'-BINAPHTHYL-2) is an organometallic compound that features a zirconium center coordinated to a biphenyl ligand, a dimethylcyclopentadienyl ligand, and a binaphthyl ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-ZIRCONIUM(IV)-®-(1,1/'-BINAPHTHYL-2) typically involves the reaction of zirconium tetrachloride with the corresponding ligands under inert atmosphere conditions. The reaction is usually carried out in a solvent such as toluene or THF (tetrahydrofuran) at elevated temperatures.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering the oxidation state of the zirconium center.

    Reduction: Reduction reactions may also be possible, depending on the specific ligands and reaction conditions.

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other hydrides.

    Substitution Reagents: Various ligands such as phosphines, amines, or other organometallic compounds.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a zirconium oxide species, while substitution could result in a new organometallic complex with different ligands.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.

    Materials Science: It could be used in the development of new materials with unique electronic or mechanical properties.

Biology and Medicine

    Drug Development:

Industry

    Manufacturing: Use in the production of high-performance materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which ®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-ZIRCONIUM(IV)-®-(1,1/'-BINAPHTHYL-2) exerts its effects would involve the coordination of the zirconium center to various substrates, facilitating chemical transformations. The specific molecular targets and pathways would depend on the particular application, such as catalysis or drug development.

Comparison with Similar Compounds

Similar Compounds

    Titanium Analogues: Compounds with titanium centers instead of zirconium.

    Other Zirconium Complexes: Compounds with different ligands but similar zirconium coordination environments.

Uniqueness

The unique combination of biphenyl, dimethylcyclopentadienyl, and binaphthyl ligands in this compound may confer distinct reactivity and selectivity compared to other similar organometallic compounds.

Properties

CAS No.

198491-04-2

Molecular Formula

C46H38O2Zr

Molecular Weight

714.032

IUPAC Name

1-(3,4-dimethylcyclopentyl)-2-[2-(3,4-dimethylcyclopentyl)phenyl]benzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;zirconium

InChI

InChI=1S/C26H24.C20H14O2.Zr/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22;21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h5-16H,1-4H3;1-12,21-22H;

InChI Key

XBPZUGPFYBVAFK-UHFFFAOYSA-N

SMILES

C[C]1[CH][C]([CH][C]1C)C2=CC=CC=C2C3=CC=CC=C3[C]4[CH][C]([C]([CH]4)C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr]

Origin of Product

United States

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